3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a propanamide linker, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings, potentially opening them up to form different structures.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide
Uniqueness
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its dual heterocyclic structure, which imparts a combination of biological activities not commonly found in simpler molecules. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)10-16-21-22-18(26-16)19-14(24)8-9-15-20-17(23-25-15)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSJMAYCWVIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NN=C(S3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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